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molecular formula C15H9F6NO2 B8472677 Phenyl [3,5-bis(trifluoromethyl)phenyl]carbamate CAS No. 65141-19-7

Phenyl [3,5-bis(trifluoromethyl)phenyl]carbamate

Cat. No. B8472677
M. Wt: 349.23 g/mol
InChI Key: UHGMRVTYXOYAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503949B1

Procedure details

3,5-Bis-(trifluoromethyl)aniline (2.0 g, 8.7 mmol) was dissolved in dichloromethane (80 mL) and N,N-diisopropylethylamine (1.6 mL, 9.6 mmol) was added followed by slow addition of phenyl chloroformate (1.1 mL, 8.7 mmol). The resulting mixture was stirred at room temperature for 16 hours. The mixture was successively washed with 1N hydrochloric acid (3×100 mL), water (3×100 mL), a mixture of water and saturated aqueous sodium hydrogen carbonate (1:1, 2×100 mL) and a mixture of water and saturated aqueous sodium chloride (1:1, 3×100 mL), dried (MgSO4) and concentrated in vacuo. The residue was crystallised from heptane containing a little diethyl ether to afford 1.3 g (43%) of (3,5-bis-trifluoromethylphenyl)carbamic acid phenyl ester as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[NH2:6].C(N(CC)C(C)C)(C)C.Cl[C:26]([O:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:27]>ClCCl>[C:29]1([O:28][C:26](=[O:27])[NH:6][C:5]2[CH:4]=[C:3]([C:2]([F:14])([F:15])[F:1])[CH:9]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:7]=2)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C=C(N)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was successively washed with 1N hydrochloric acid (3×100 mL), water (3×100 mL)
ADDITION
Type
ADDITION
Details
a mixture of water and saturated aqueous sodium hydrogen carbonate (1:1, 2×100 mL)
ADDITION
Type
ADDITION
Details
a mixture of water and saturated aqueous sodium chloride (1:1, 3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallised from heptane containing a little diethyl ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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